molecular formula C11H15ClN2O B2436864 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] hydrochloride CAS No. 2044706-82-1

3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] hydrochloride

Cat. No.: B2436864
CAS No.: 2044706-82-1
M. Wt: 226.7
InChI Key: GGSVTLVYYKKILP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Spirocyclic Compounds in Modern Chemical Research

Spirocyclic compounds have emerged as a transformative class of molecular structures in contemporary chemical research, fundamentally altering the landscape of drug discovery and materials science. These distinctive three-dimensional architectures, characterized by two or more rings sharing a single common atom, have experienced unprecedented growth in both academic research and pharmaceutical applications over the past two decades. The inherent three-dimensionality of spirocyclic scaffolds provides a compelling solution to the challenges associated with traditional flat aromatic systems, offering enhanced conformational rigidity while maintaining sufficient flexibility for diverse biological interactions.

The remarkable trajectory of spirocyclic compounds in modern pharmaceutical development is evidenced by statistical analysis revealing that among two dozen clinically used medicines containing a spirocycle, fifty percent have been approved in the twenty-first century. This dramatic increase reflects the recognition that spirocyclic motifs possess superior drug-like properties compared to their conventional counterparts, particularly in terms of three-dimensional molecular presentation and reduced conformational entropy penalties associated with target binding. The structural novelty and inherent three-dimensionality of spiro scaffolds have been increasingly utilized in drug discovery, providing researchers with access to previously unexplored chemical space and novel pharmacological interactions.

Contemporary research has demonstrated that spirocyclic compounds offer significant advantages in addressing multiple challenges in medicinal chemistry, including enhanced selectivity, improved physicochemical properties, and optimized pharmacokinetic profiles. The high fraction of saturated carbon atoms (high Fsp3 character) typical of spirocyclic structures contributes to improved solubility characteristics and reduced susceptibility to metabolic degradation. Furthermore, the rigid yet flexible nature of spirocyclic frameworks enables precise modulation of molecular conformation, facilitating the design of compounds with enhanced binding affinity and specificity toward diverse biological targets.

Recent advances in synthetic methodologies have significantly expanded access to spirocyclic building blocks, enabling medicinal chemists to incorporate these privileged scaffolds more readily into drug discovery programs. The development of efficient synthetic routes, including cascade reactions, cyclodehydration processes, and innovative coupling strategies, has transformed spirocyclic chemistry from a specialized synthetic challenge to a readily accessible tool for pharmaceutical research. This accessibility has catalyzed an explosion of research activity, with numerous academic and industrial groups exploring the potential of spirocyclic scaffolds across diverse therapeutic areas.

Significance of 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] Hydrochloride in Heterocyclic Chemistry

The compound this compound represents a particularly significant advancement in heterocyclic chemistry, embodying the sophisticated molecular architecture that exemplifies modern spirocyclic design principles. This compound belongs to the class of spirocyclic heterocycles characterized by their unique bicyclic structures sharing a single atom, specifically integrating a furo[3,4-c]pyridine moiety with a piperidine ring system through a spiro junction. The molecular formula C11H15ClN2O reflects the compound's composition, featuring both nitrogen-containing heterocycles and oxygen-containing furan functionality, creating a complex three-dimensional structure with multiple potential interaction sites.

The structural significance of this compound extends beyond its individual molecular architecture to represent broader trends in heterocyclic chemistry toward increasingly sophisticated fused ring systems. Furo-pyridine derivatives have garnered substantial attention in recent years due to their distinctive structural features and potential applications in medicinal chemistry. The fusion of pyridine rings with other heterocyclic systems creates complex, bicyclic, or polycyclic structures with enhanced chemical stability, distinct electronic properties, and versatile reactivity patterns that distinguish them from their individual ring components.

The incorporation of the piperidine moiety adds additional layers of structural complexity and potential biological relevance to the overall molecular framework. Piperidine rings are among the most prevalent heterocyclic motifs in pharmaceutical compounds, known for their favorable pharmacokinetic properties and ability to enhance molecular recognition at biological targets. The spiro junction between the furo[3,4-c]pyridine and piperidine systems creates a unique three-dimensional arrangement that constrains molecular conformation while preserving sufficient flexibility for biological interactions.

From a chemical perspective, the compound's significance lies in its demonstration of advanced synthetic accessibility to complex heterocyclic architectures. The successful synthesis and characterization of this compound illustrates the maturation of spirocyclic chemistry from purely academic curiosity to practical synthetic methodology. The compound serves as a model system for understanding the chemical behavior of spirocyclic heterocycles and provides insights into structure-activity relationships that can inform the design of related compounds with enhanced properties.

Table 1: Structural and Physical Properties of this compound

Property Value Reference
Molecular Formula C11H15ClN2O
Molecular Weight 226.7 g/mol
Chemical Abstract Service Number 2044706-82-1
International Union of Pure and Applied Chemistry Name spiro[3H-furo[3,4-c]pyridine-1,4'-piperidine];hydrochloride
InChI Key GGSVTLVYYKKILP-UHFFFAOYSA-N
Physical Form White to off-white solid
Purity 97%
Storage Temperature Refrigerator conditions

Historical Development and Discovery of the Compound

The historical development of this compound must be understood within the broader context of spirocyclic chemistry evolution and the progressive sophistication of heterocyclic synthesis methodologies. The foundational discovery of spirocyclic compounds dates to 1900 when von Baeyer first identified and characterized a spiro compound, establishing the conceptual framework for this distinctive class of molecular architectures. This pioneering work laid the groundwork for subsequent generations of researchers who would gradually develop the synthetic tools and theoretical understanding necessary to access increasingly complex spirocyclic structures.

The development of furo-pyridine chemistry represents a crucial intermediate step in the historical progression toward compounds like this compound. Early research in fused heterocyclic systems focused primarily on simpler ring combinations, with more complex architectures remaining synthetically inaccessible due to limitations in available methodologies. The gradual advancement of coupling reactions, cyclization strategies, and protecting group chemistry throughout the twentieth century progressively expanded the scope of accessible heterocyclic structures, eventually enabling the synthesis of sophisticated spirocyclic architectures.

The specific timeline for the discovery and development of this compound reflects the recent acceleration in spirocyclic chemistry research that has characterized the early twenty-first century. The compound's Chemical Abstract Service number (2044706-82-1) indicates relatively recent registration in chemical databases, consistent with the contemporary surge in spirocyclic compound development. This timing aligns with broader trends in pharmaceutical research that have increasingly recognized the value of three-dimensional molecular architectures for drug discovery applications.

The emergence of this specific compound also reflects advances in synthetic methodology that have made complex spirocyclic structures more accessible to researchers. Development of efficient cascade reactions involving Sonogashira coupling followed by cyclization, improvements in metal-mediated coupling reactions, and advances in protecting group strategies have collectively enabled the synthesis of previously inaccessible molecular architectures. The successful preparation of this compound demonstrates the maturation of these synthetic tools and their application to increasingly sophisticated targets.

Recent research has emphasized the importance of spirocyclic compounds in addressing contemporary challenges in drug discovery, particularly the need for compounds that can access novel protein binding sites and overcome resistance mechanisms associated with traditional flat aromatic scaffolds. The development of compounds like this compound represents the practical realization of these theoretical advantages, providing researchers with concrete molecular tools for exploring three-dimensional chemical space.

Scope and Objectives of the Current Academic Review

This comprehensive academic review aims to provide a thorough analysis of this compound within the broader context of spirocyclic heterocyclic chemistry, with particular emphasis on its structural characteristics, synthetic accessibility, and chemical properties. The primary objective involves establishing a comprehensive understanding of this compound's position within the expanding landscape of spirocyclic scaffolds and its potential contributions to advancing heterocyclic chemistry research.

The scope of this review encompasses multiple interconnected aspects of the compound's chemistry and broader significance. Fundamental structural analysis forms a central component, examining the unique three-dimensional architecture created by the spiro junction between furo[3,4-c]pyridine and piperidine moieties, and how this structure influences chemical reactivity and potential biological activity. The review addresses synthetic approaches to this compound class, analyzing both established methodologies and emerging strategies that have enabled access to such complex molecular architectures.

A critical examination of the compound's chemical properties constitutes another major objective, including analysis of its stability profile, reactivity patterns, and physicochemical characteristics that distinguish it from related heterocyclic systems. The review seeks to establish structure-property relationships that can inform the design of related compounds and guide future research directions in spirocyclic chemistry. Particular attention is given to understanding how the unique structural features of this compound translate into distinctive chemical behavior.

The review also aims to contextualize this specific compound within the broader trends in modern pharmaceutical research that increasingly emphasize three-dimensional molecular architectures. By examining the historical development of spirocyclic chemistry and its contemporary applications, the review seeks to demonstrate how compounds like this compound represent both the culmination of decades of synthetic method development and the foundation for future advances in heterocyclic chemistry.

Table 2: Research Timeline for Spirocyclic Compound Development

Period Key Developments Relevance to Current Compound
1900 von Baeyer discovers first spiro compound Establishes foundational concept
1950s-1970s Development of basic heterocyclic synthesis Enables fused ring system construction
1980s-1990s Advances in metal-mediated coupling reactions Provides tools for complex architecture assembly
2000s Surge in spirocyclic drug discovery research Creates demand for sophisticated scaffolds
2010s-Present Development of efficient spirocyclic synthetic methods Enables synthesis of target compound

Properties

IUPAC Name

spiro[3H-furo[3,4-c]pyridine-1,4'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-4-13-7-9-8-14-11(10(1)9)2-5-12-6-3-11;/h1,4,7,12H,2-3,5-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSVTLVYYKKILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(CO2)C=NC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

Nucleophilic substitution reactions are widely employed to introduce piperidine moieties into aromatic systems. For example, 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride has been synthesized via displacement reactions using potassium carbonate as a base and DMF as a solvent at elevated temperatures.

Example Protocol
A mixture of tert-butyl N-methyl-N-(2-oxylanylmethyl) carbamate (300 mg) and spiro[isobenzofuran-1(3H),4'-piperidine] hydrochloride (326 mg) in DMF (3 mL) was stirred with potassium carbonate (332 mg) at 100°C for 18 hours. Workup included extraction with ethyl acetate and purification via silica gel chromatography, yielding the product in 52.1% yield.

Method Conditions Yield Reference
Nucleophilic substitution K₂CO₃, DMF, 100°C, 18 h 52.1%

Reductive Amination

Reductive amination is effective for forming C–N bonds in spirocyclic systems. Sodium cyanoborohydride in tetrahydrofuran (THF)-methanol mixtures has been utilized to reduce imine intermediates, as demonstrated below.

Example Protocol
A solution of spiro[isobenzofuran-1(3H),4'-piperidine] hydrochloride (2.80 g) and 2-(3-oxobutyl)-1H-isoindol-1,3(2H)-dione (2.0 g) in THF-methanol (1:1 v/v, 40 mL) was treated with sodium cyanoborohydride-zinc chloride (44 mL) at room temperature for 20 hours. Isolation via extraction and crystallization afforded the product in 63% yield.

Method Conditions Yield Reference
Reductive amination NaBH₃CN/ZnCl₂, THF-MeOH, 20 h 63%

Transition Metal-Catalyzed Coupling

Palladium-catalyzed couplings enable the formation of complex spiroarchitectures. A Buchwald-Hartwig amination using palladium acetate and BINAP ligand achieved aryl-amine coupling in toluene at 95°C.

Example Protocol
A mixture of spiro[isobenzofuran-1(3H),4'-piperidine] hydrochloride (0.147 g), palladium acetate (0.007 g), Cs₂CO₃ (0.488 g), and BINAP (0.028 g) in toluene (3 mL) was heated at 95°C for 16 hours. Purification via column chromatography yielded the product in 31% yield.

Method Conditions Yield Reference
Pd-catalyzed coupling Pd(OAc)₂, BINAP, Cs₂CO₃, 95°C, 16 h 31%

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly in sealed-tube systems. A 16-hour reaction at 110°C in acetonitrile with DIPEA was condensed to 6 hours under microwave conditions.

Example Protocol
A sealed tube containing spiro[isobenzofuran-1(3H),4'-piperidine] hydrochloride (0.83 g), DIPEA (1.273 mL), and acetonitrile (9 mL) was irradiated at 110°C for 6 hours. Workup afforded the product in 16% yield.

Method Conditions Yield Reference
Microwave-assisted DIPEA, CH₃CN, 110°C, 6 h 16%

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, NMP) enhance nucleophilicity in substitution reactions, as evidenced by a 98% yield in THF at 70°C.
  • Elevated temperatures (100–150°C) improve reaction rates but may reduce yields due to side reactions.

Catalytic Systems

  • Palladium catalysts with BINAP ligands optimize coupling efficiency, though yields remain moderate (31%).
  • Reducing agents like NaBH₃CN-ZnCl₂ minimize over-reduction, achieving 63% yield in reductive amination.

Analytical Characterization

Synthesized spirocyclic compounds are validated via:

  • ¹H NMR : Characteristic signals for piperidine (δ 1.72–3.54 ppm) and aromatic protons (δ 7.22–8.41 ppm).
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 349 [M+H]⁺) confirm molecular weights.
  • X-ray crystallography : Resolves spirojunction geometry, though data for the target compound remains unpublished.

Chemical Reactions Analysis

Structural Basis for Reactivity

The compound consists of a furo[3,4-c]pyridine ring fused to a piperidine moiety, forming a spiro structure. Key reactive sites include:

  • Piperidine ring : A six-membered secondary amine, susceptible to oxidation, alkylation, or acylation.

  • Furo[3,4-c]pyridine core : A fused heterocyclic system containing both aromatic and aliphatic features, potentially reactive toward electrophilic substitution or redox processes.

Functional Group Potential Reactions
Piperidine (N–H)Oxidation, alkylation, acylation
Furo[3,4-c]pyridineElectrophilic substitution, redox reactions

Predicted Reaction Pathways

Based on structural analogs, the compound may undergo:

Oxidation

Secondary amines (e.g., piperidine) are prone to oxidation. Potential products include N-oxides or imine derivatives , depending on oxidizing agents (e.g., hydrogen peroxide, mCPBA).

Alkylation/Acylation

The piperidine nitrogen could undergo alkylation or acylation via nucleophilic substitution (e.g., with alkyl halides or acyl chlorides).

Electrophilic Substitution

The furo[3,4-c]pyridine ring, while aromatic, may exhibit regioselectivity for electrophilic attack at positions adjacent to oxygen or nitrogen atoms.

Limitations in Available Data

The provided sources ( ) focus on structural and identification data but lack experimental reaction details. For comprehensive reaction mechanisms, direct consultation of primary research articles or specialized databases (e.g., Reaxys, SciFinder) is recommended.

Scientific Research Applications

Basic Information

  • Molecular Formula : C11H15ClN2O
  • Molecular Weight : 226.7 g/mol
  • IUPAC Name : spiro[3H-furo[3,4-c]pyridine-1,4'-piperidine];hydrochloride
  • CAS Number : 2044706-82-1

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Its unique structure allows it to interact with various biological targets, which may lead to:

Anticancer Research

Research indicates that derivatives of spiro compounds exhibit cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The presence of the piperidine ring is often linked with enhanced anticancer activity. Although direct studies on this compound are sparse, its structural characteristics position it as a candidate for further exploration in cancer therapeutics.

Chemical Biology

The compound serves as a building block for synthesizing more complex molecules. It is used in various chemical reactions due to its reactivity and ability to undergo oxidation, reduction, and substitution reactions.

Study on Pyrimidine Derivatives

A comprehensive evaluation of pyrimidine derivatives revealed that modifications at specific positions significantly enhanced their biological activity. For instance:

  • Introducing side chains led to improved antimicrobial and anticancer effects compared to standard treatments like doxorubicin.

Molecular Docking Studies

Computational studies have demonstrated that spiro compounds can effectively bind to active sites of proteins involved in cancer progression. These findings highlight the potential of 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] hydrochloride as a lead compound for drug development.

Uniqueness

The distinct spiro structure and the combination of furo and pyridine rings in this compound contribute to its unique chemical and biological properties compared to similar compounds.

Mechanism of Action

The mechanism of action of 3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidine] hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity. This can lead to various biological effects, such as inhibition of enzymes or receptors, which can be exploited for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[pyrrolidine-3,4’-piperidine] hydrochloride
  • Spiro[isoquinoline-4,4’-piperidine] hydrochloride
  • Spiro[indoline-3,4’-piperidine] hydrochloride

Uniqueness

3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidine] hydrochloride is unique due to its specific spiro structure and the presence of both furo and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] hydrochloride is a unique spiro compound characterized by its dual ring structure, comprising furo and pyridine moieties. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

  • Molecular Formula : C11H15ClN2O
  • Molecular Weight : 226.7 g/mol
  • IUPAC Name : spiro[3H-furo[3,4-c]pyridine-1,4'-piperidine];hydrochloride
  • CAS Number : 2044706-82-1

The biological activity of this compound is attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may act as an inhibitor of key enzymes and receptors involved in cellular signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of spiro compounds similar to 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] exhibit significant antimicrobial properties. For instance, a study on pyridothienopyrimidine derivatives demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL . While specific data on this compound is limited, its structural similarities suggest potential efficacy in microbial inhibition.

Anticancer Activity

The compound has been investigated for anticancer properties. In related studies involving pyrimidine-containing hybrids, compounds exhibited cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity . Although direct studies on this compound are sparse, the presence of the piperidine ring is often associated with enhanced anticancer activity in similar compounds.

Case Studies

  • Study on Pyrimidine Derivatives : A comprehensive evaluation of pyrimidine derivatives revealed that modifications at specific positions significantly enhanced their biological activity. For example, introducing certain side chains led to improved antimicrobial and anticancer effects compared to standard treatments like doxorubicin .
  • Molecular Docking Studies : Computational studies have shown that spiro compounds can effectively bind to active sites of key proteins involved in cancer progression. Such studies highlight the potential of this compound as a lead compound for further development in cancer therapeutics .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
Spiro[pyrrolidine-3,4’-piperidine] hydrochlorideAntimicrobial and anticancer
Spiro[isoquinoline-4,4’-piperidine] hydrochlorideAntitumor activity
Spiro[indoline-3,4’-piperidine] hydrochlorideAntiviral properties

The table above illustrates how this compound compares with other spiro compounds in terms of biological activities.

Q & A

Q. What are the established synthetic routes for 3H-spiro[furo[3,4-c]pyridine-1,4'-piperidine] hydrochloride, and what reaction conditions are critical for yield optimization?

The synthesis of spirocyclic compounds like this compound typically involves cyclization reactions between heterocyclic precursors. For example, analogous spiro compounds (e.g., spiro[isochroman-1,4'-piperidine] hydrochloride) are synthesized via acid-catalyzed cyclization of isochroman and piperidine derivatives under reflux conditions . Key parameters include:

  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) or protic acids (HCl) to facilitate ring closure.
  • Solvents : Polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM) for solubility and reactivity.
  • Temperature : Controlled heating (60–100°C) to avoid side reactions like oxidation or decomposition.
    Purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. How is the structural integrity of this compound validated in synthetic batches?

Structural confirmation relies on:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm spiro junction connectivity (e.g., distinct singlet for the spiro carbon in ¹³C NMR) and aromatic proton environments .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 239.74 for C₁₃H₁₈ClNO) .
  • X-ray Crystallography : For unambiguous confirmation of the spirocyclic framework in single crystals .

Q. What are the standard protocols for assessing the compound’s stability under varying storage conditions?

Stability studies should include:

  • Thermogravimetric Analysis (TGA) : To determine decomposition temperatures (>200°C for analogous spiro compounds) .
  • Hygroscopicity Testing : Storage at 25°C/60% RH for 4 weeks, with HPLC monitoring for degradation products (e.g., hydrolyzed furopyridine derivatives) .
  • Light Sensitivity : Exposure to UV-Vis light (300–800 nm) to assess photolytic degradation .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what analytical methods resolve chiral impurities?

Spiro compounds often exhibit chirality at the spiro carbon. Optimization strategies include:

  • Chiral Catalysts : Use of enantioselective organocatalysts (e.g., L-proline derivatives) during cyclization .
  • Chiral HPLC : Employing columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phases to separate enantiomers .
  • Circular Dichroism (CD) : To correlate optical activity with absolute configuration .

Q. How do researchers reconcile contradictory pharmacological data (e.g., receptor binding vs. functional assays) for this compound?

Discrepancies between binding affinity (e.g., σ2R receptor) and functional efficacy may arise due to:

  • Assay Conditions : Differences in buffer pH, ion concentrations, or co-factor availability (e.g., Mg²⁺ for GPCR activity) .
  • Metabolic Stability : Rapid hepatic clearance in vitro (microsomal assays) vs. sustained activity in cell-based models .
    A tiered approach is recommended:

Validate binding using radioligand displacement (e.g., [³H]-DTG for σ2R) .

Cross-check functional activity via calcium flux or cAMP assays .

Q. What experimental designs are optimal for evaluating the compound’s potential as a PET radioligand for neurological targets?

For σ2R or CB2R targeting (as seen in analogous spiro derivatives):

  • Radiolabeling : Incorporate ¹⁸F or ¹¹C isotopes via nucleophilic substitution (e.g., replacing Cl with [¹⁸F]F⁻ in the furopyridine ring) .
  • Biodistribution Studies : In vivo PET imaging in rodent models to assess brain permeability and target engagement .
  • Metabolite Analysis : LC-MS/MS of plasma and brain homogenates to quantify intact radioligand vs. metabolites .

Q. How can computational modeling guide SAR studies to improve selectivity for σ1R over σ2R receptors?

Structure-activity relationship (SAR) refinement involves:

  • Docking Simulations : Using σ1R/σ2R crystal structures (PDB: 5HK1/6DDF) to identify key interactions (e.g., hydrogen bonding with Glu172 in σ1R) .
  • Free Energy Perturbation (FEP) : To predict binding affinity changes upon fluorination or substitution at the furopyridine C3 position .
  • In Vitro Selectivity Screening : Radioligand competition assays across σ1R, σ2R, and off-target receptors (e.g., dopamine D2) .

Methodological Considerations

Q. What strategies mitigate synthetic challenges in scaling up spirocyclic compounds while maintaining stereochemical fidelity?

  • Flow Chemistry : Continuous processing to enhance heat/mass transfer and reduce racemization .
  • Quality by Design (QbD) : DoE (Design of Experiments) to optimize critical parameters (e.g., residence time, catalyst loading) .
  • In-line Analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How are contradictions in cytotoxicity data (e.g., IC₅₀ variability across cell lines) addressed?

  • Standardized Assays : Use CLSI guidelines for MTT/WST-1 assays, including controls for cell viability and compound solubility .
  • Mechanistic Profiling : RNA-seq or phosphoproteomics to identify off-target pathways (e.g., apoptosis vs. ferroptosis) .

Q. What methodologies validate the compound’s blood-brain barrier (BBB) permeability for CNS applications?

  • PAMPA-BBB Assay : Parallel Artificial Membrane Permeability Assay with BBB-specific lipid composition .
  • In Situ Perfusion : Rodent models to measure permeability-surface area (PS) product .
  • MDCK-MDR1 Transwell : To assess P-gp efflux liability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.